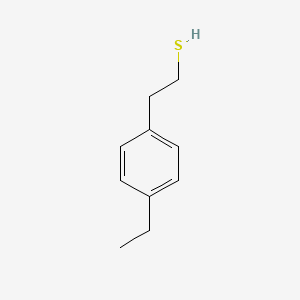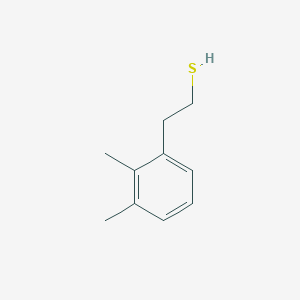
3-(4-Fluorophenyl)propane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Fluorophenyl)propane-1-thiol: is an organic compound characterized by the presence of a fluorophenyl group attached to a propane-1-thiol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorophenyl)propane-1-thiol typically involves the reaction of 4-fluorobenzyl chloride with thiourea to form 4-fluorobenzyl isothiouronium chloride, which is then hydrolyzed to yield the desired thiol compound. The reaction conditions generally include the use of solvents such as ethanol and the application of heat to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions: 3-(4-Fluorophenyl)propane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing halides or other leaving groups.
Addition: The thiol group can add to alkenes or alkynes to form thioethers.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.
Substitution: Alkyl halides or sulfonyl chlorides are common reagents, often in the presence of a base such as sodium hydroxide.
Addition: Catalysts such as acids or bases may be used to facilitate the addition reactions.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Substitution: Thioethers or sulfonyl derivatives.
Addition: Thioethers.
Aplicaciones Científicas De Investigación
Chemistry: 3-(4-Fluorophenyl)propane-1-thiol is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it valuable for creating various functionalized compounds.
Biology: In biological research, this compound can be used to study the effects of thiol-containing molecules on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound’s potential medicinal applications include its use as an intermediate in the synthesis of pharmaceuticals. Its unique structure may contribute to the development of new therapeutic agents.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(4-Fluorophenyl)propane-1-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins or other biomolecules, potentially altering their function. This interaction can affect various biochemical pathways, depending on the specific targets involved.
Comparación Con Compuestos Similares
3-(4-Chlorophenyl)propane-1-thiol: Similar structure but with a chlorine atom instead of fluorine.
3-(4-Bromophenyl)propane-1-thiol: Similar structure but with a bromine atom instead of fluorine.
3-(4-Methylphenyl)propane-1-thiol: Similar structure but with a methyl group instead of fluorine.
Uniqueness: The presence of the fluorine atom in 3-(4-Fluorophenyl)propane-1-thiol imparts unique chemical properties, such as increased electronegativity and reactivity, compared to its analogs with different substituents
Propiedades
IUPAC Name |
3-(4-fluorophenyl)propane-1-thiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FS/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6,11H,1-2,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATIITIVZBZSORA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCS)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B7907274.png)












